N,N-dibenzylazetidin-3-amine N,N-dibenzylazetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449042
InChI: InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19(17-11-18-12-17)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
SMILES:
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol

N,N-dibenzylazetidin-3-amine

CAS No.:

Cat. No.: VC17449042

Molecular Formula: C17H20N2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibenzylazetidin-3-amine -

Specification

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
IUPAC Name N,N-dibenzylazetidin-3-amine
Standard InChI InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19(17-11-18-12-17)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Standard InChI Key PMXSYFWBQMZBHS-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Molecular Features

Chemical Identity and Nomenclature

N,N-Dibenzylazetidin-3-amine is systematically named as N,N-bis(phenylmethyl)azetidin-3-amine (IUPAC). Its molecular formula is C₁₇H₂₀N₂, with a molar mass of 252.35 g/mol. The azetidine ring introduces significant ring strain due to its 90° bond angles, which influences its reactivity and stability compared to larger cyclic amines like pyrrolidine or piperidine.

The compound’s Canonical SMILES representation (C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3) highlights the central azetidine ring (N1), with two benzyl groups attached to the nitrogen and an amine group at the 3-position. The Standard InChIKey (PMXSYFWBQMZBHS-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Comparative Analysis with Related Amines

N,N-Dibenzylazetidin-3-amine differs from simpler azetidine derivatives such as N-methylazetidin-3-amine (C₄H₁₀N₂) by the presence of bulky benzyl substituents, which sterically hinder nucleophilic reactions at the nitrogen . The dibenzyl groups also enhance lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Manufacturing

Reported Synthetic Routes

The primary synthesis of N,N-dibenzylazetidin-3-amine is documented in Chemical and Pharmaceutical Bulletin (2008), involving a multi-step alkylation process . While exact details are proprietary, the general approach likely includes:

  • Azetidine Activation: Deprotonation of azetidin-3-amine using a strong base (e.g., NaH).

  • Benzylation: Sequential alkylation with benzyl bromide or chloride to introduce the two benzyl groups.

  • Purification: Column chromatography or recrystallization to isolate the product .

This method avoids over-alkylation—a common issue in amine synthesis—by leveraging steric hindrance from the azetidine ring and benzyl groups to halt the reaction at the tertiary amine stage .

Challenges in Synthesis

  • Ring Strain: The azetidine ring’s instability under acidic or high-temperature conditions necessitates mild reaction environments.

  • Steric Hindrance: Bulky benzyl groups complicate nucleophilic substitutions, requiring optimized stoichiometry and catalysts .

Physicochemical Properties

PropertyPredicted ValueBasis of Estimation
Melting Point90–110°CAnalogous azetidine derivatives
LogP (Lipophilicity)3.2 ± 0.3Computational modeling (PubChem)
Solubility in Water<1 mg/mLHydrophobic benzyl substituents

These estimates align with trends observed in N,N-diallylazetidin-3-amine, which exhibits limited water solubility due to nonpolar substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for N,N-dibenzylazetidin-3-amine are unavailable, predictions for key signals include:

  • ¹H-NMR:

    • Aromatic protons (δ 7.2–7.4 ppm, multiplet, 10H).

    • Azetidine ring protons (δ 3.1–3.5 ppm, multiplet, 4H).

    • N-CH₂ benzyl groups (δ 3.8–4.0 ppm, singlet, 4H).

  • ¹³C-NMR:

    • Aromatic carbons (δ 125–140 ppm).

    • Azetidine ring carbons (δ 45–60 ppm).

    • N-CH₂ benzyl carbons (δ 55–60 ppm).

Mass Spectrometry

The molecular ion peak (m/z 252.35) corresponds to the compound’s molecular weight. Fragmentation patterns likely include loss of benzyl groups (m/z 160) and subsequent cleavage of the azetidine ring.

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